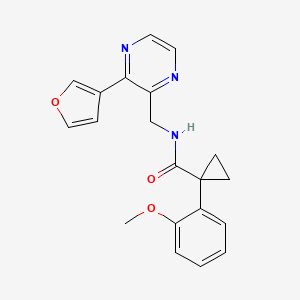

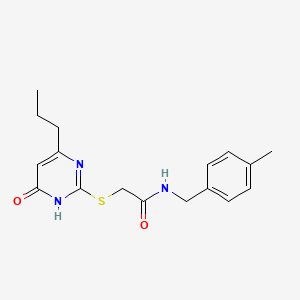

![molecular formula C17H16F3N3O4S2 B2868851 1-[[2-(4-Methylphenyl)sulfonylacetyl]amino]-3-[4-(trifluoromethoxy)phenyl]thiourea CAS No. 1022404-03-0](/img/structure/B2868851.png)

1-[[2-(4-Methylphenyl)sulfonylacetyl]amino]-3-[4-(trifluoromethoxy)phenyl]thiourea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

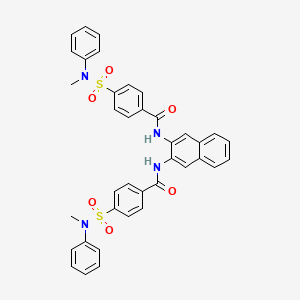

The compound “1-[[2-(4-Methylphenyl)sulfonylacetyl]amino]-3-[4-(trifluoromethoxy)phenyl]thiourea” is a complex organic molecule. It contains several functional groups, including a sulfonyl group, an acetyl group, an amino group, a thiourea group, and a trifluoromethoxy group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals. These properties are typically determined experimentally .科学的研究の応用

Organocatalysis and Synthetic Applications

Thiourea derivatives are frequently utilized in organocatalysis, benefiting from their ability to form hydrogen bonds. A novel approach for synthesizing thiourea catalysts through a multicomponent reaction (MCR) strategy has been developed. These catalysts, which incorporate ester or sulfone aryls instead of traditional motifs, show comparable catalytic activity in various reactions, suggesting their potential in synthetic organic chemistry (Nickisch, Gabrielsen, & Meier, 2020).

Medicinal Chemistry and Drug Development

In medicinal chemistry, thiourea derivatives have been explored for their biological activities, including antimicrobial and antiandrogen properties. Specific derivatives have shown promise as antiandrogens for treating androgen-responsive diseases, indicating the therapeutic potential of thiourea compounds in addressing health conditions (Tucker, Crook, & Chesterson, 1988).

Carbonic Anhydrase Inhibition

Thiourea derivatives have also been studied as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. These inhibitors have potential applications in treating glaucoma by lowering intraocular pressure. Research demonstrates that certain thiourea compounds can effectively reduce intraocular pressure when applied topically, suggesting their use in developing novel antiglaucoma medications (Casini et al., 2000).

Material Science and Nanofiltration

In material science, thiourea derivatives are used in the synthesis of novel nanofiltration membranes. These membranes show improved water flux and dye rejection capabilities, indicating their potential in water purification and treatment processes. The incorporation of sulfonated thiourea derivatives enhances membrane hydrophilicity and performance, highlighting the application of thiourea compounds in environmental engineering (Liu et al., 2012).

特性

IUPAC Name |

1-[[2-(4-methylphenyl)sulfonylacetyl]amino]-3-[4-(trifluoromethoxy)phenyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3N3O4S2/c1-11-2-8-14(9-3-11)29(25,26)10-15(24)22-23-16(28)21-12-4-6-13(7-5-12)27-17(18,19)20/h2-9H,10H2,1H3,(H,22,24)(H2,21,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYIHHIMPUXXAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NNC(=S)NC2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

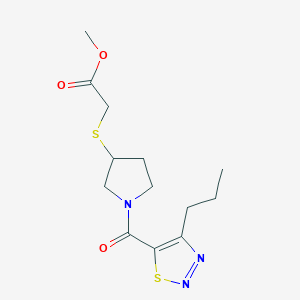

![2-Chloro-N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-methylacetamide](/img/structure/B2868774.png)

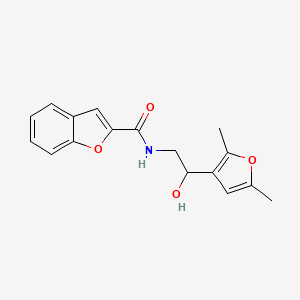

![6-[[4-(4-chlorophenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2868775.png)

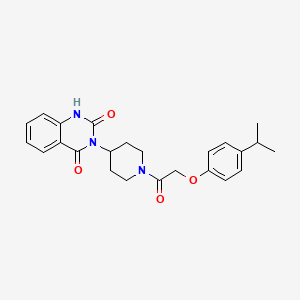

![2-[5-(1-Methylpyrazol-4-yl)-1,1-dioxo-1,2,5-thiadiazolidin-2-yl]acetic acid](/img/structure/B2868776.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenoxypropan-1-one](/img/structure/B2868785.png)

![2-Chloro-6-fluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2868788.png)